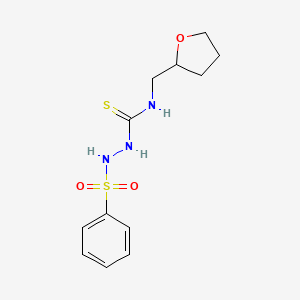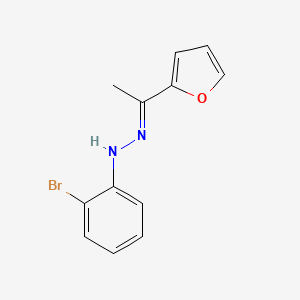
1-(2-furyl)ethanone (2-bromophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furyl)ethanone (2-bromophenyl)hydrazone, also known as FE-BH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative that is often used as a ligand for metal ions, and it has been shown to exhibit a range of interesting properties that make it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone is not fully understood, but it is thought to involve the formation of metal complexes with the compound. These metal complexes may then interact with biological molecules, leading to the observed biological effects of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone.
Biochemical and Physiological Effects
1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been shown to exhibit a range of biochemical and physiological effects, including antimicrobial and antitumor activity. Additionally, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been shown to exhibit antioxidant activity and to have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furyl)ethanone (2-bromophenyl)hydrazone has several advantages for use in lab experiments, including its high purity and ease of synthesis. However, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-furyl)ethanone (2-bromophenyl)hydrazone, including further studies on its mechanism of action, its potential applications in drug development, and its use in the synthesis of novel materials. Additionally, research on the potential toxicity and environmental impact of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone is needed to ensure its safe use in various applications.
Synthesemethoden
1-(2-furyl)ethanone (2-bromophenyl)hydrazone can be synthesized using a variety of methods, including the reaction of 2-bromobenzaldehyde with 2-furylketone in the presence of hydrazine hydrate. This method has been shown to be effective in producing high yields of 1-(2-furyl)ethanone (2-bromophenyl)hydrazone with good purity, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been studied extensively for its potential applications in various scientific research fields, including chemistry, biology, and materials science. As a ligand for metal ions, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been used in the synthesis of metal complexes for use in catalysis, sensing, and other applications. Additionally, 1-(2-furyl)ethanone (2-bromophenyl)hydrazone has been shown to exhibit antimicrobial and antitumor activity, making it a potential candidate for use in drug development.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-9(12-7-4-8-16-12)14-15-11-6-3-2-5-10(11)13/h2-8,15H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMDKLZWNURBAP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Br)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Br)/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)ethanone (2-bromophenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

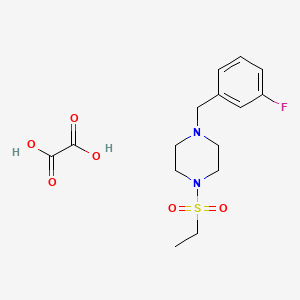
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
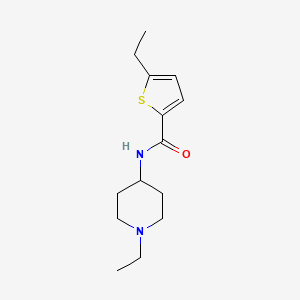
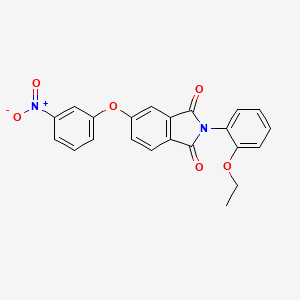

![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)

![7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)
